molecular formula C7H4BrClN2 B15326206 6-Bromo-3-chloro-5-methylpyridine-2-carbonitrile

6-Bromo-3-chloro-5-methylpyridine-2-carbonitrile

Cat. No.: B15326206
M. Wt: 231.48 g/mol
InChI Key: IYPNVRYVWCGLNM-UHFFFAOYSA-N
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Description

6-Bromo-3-chloro-5-methylpyridine-2-carbonitrile is a high-purity chemical compound offered for research and development applications. It is supplied with a purity of 95% and has the molecular formula C 7 H 4 BrClN 2 and a molecular weight of 231.5 g/mol . Its CAS registry number is 1186637-76-2 . This compound features a pyridine ring core that is multi-substituted with bromo, chloro, methyl, and carbonitrile functional groups. This specific arrangement of substituents makes it a valuable and versatile building block in organic synthesis, particularly in the construction of more complex nitrogen-containing heterocycles. The presence of halogen atoms and the carbonitrile group offers multiple sites for further chemical modification through metal-catalyzed cross-couplings and nucleophilic substitution reactions. Researchers can utilize this compound in various fields, including medicinal chemistry for the synthesis of potential drug candidates, and in materials science for the creation of novel organic molecules. The structural similarity of its core to other documented pyridine derivatives suggests potential applicability in developing compounds for biological testing . This product is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or personal use.

Properties

Molecular Formula

C7H4BrClN2

Molecular Weight

231.48 g/mol

IUPAC Name

6-bromo-3-chloro-5-methylpyridine-2-carbonitrile

InChI

InChI=1S/C7H4BrClN2/c1-4-2-5(9)6(3-10)11-7(4)8/h2H,1H3

InChI Key

IYPNVRYVWCGLNM-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(N=C1Br)C#N)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Bromo-3-chloro-5-methylpyridine-2-carbonitrile typically involves the bromination and chlorination of 5-methylpyridine-2-carbonitrile. One common method includes the reaction of 5-methylpyridine-2-carbonitrile with bromine and chlorine under controlled conditions. The reaction is usually carried out in the presence of a catalyst such as iron(III) chloride to facilitate the halogenation process.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency of the production process, making it suitable for large-scale manufacturing.

Chemical Reactions Analysis

Types of Reactions

6-Bromo-3-chloro-5-methylpyridine-2-carbonitrile undergoes various chemical reactions, including:

    Nucleophilic Substitution: The bromine and chlorine atoms can be replaced by nucleophiles such as amines, thiols, or alkoxides.

    Oxidation: The compound can be oxidized to form corresponding pyridine N-oxides.

    Reduction: The nitrile group can be reduced to an amine group using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium methoxide or potassium thiolate in polar aprotic solvents like dimethyl sulfoxide (DMSO).

    Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reducing agents like lithium aluminum hydride or catalytic hydrogenation.

Major Products Formed

    Nucleophilic Substitution: Formation of substituted pyridine derivatives.

    Oxidation: Formation of pyridine N-oxides.

    Reduction: Formation of 5-methylpyridine-2-amine derivatives.

Scientific Research Applications

6-Bromo-3-chloro-5-methylpyridine-2-carbonitrile is widely used in scientific research due to its versatility. Some of its applications include:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Employed in the development of bioactive compounds for studying biological pathways.

    Medicine: Utilized in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients (APIs).

    Industry: Applied in the production of agrochemicals and specialty chemicals.

Mechanism of Action

The mechanism of action of 6-Bromo-3-chloro-5-methylpyridine-2-carbonitrile largely depends on its chemical reactivity. The presence of electron-withdrawing groups (bromine, chlorine, and nitrile) on the pyridine ring makes it a reactive intermediate in various chemical reactions. These groups can influence the compound’s interaction with molecular targets, such as enzymes or receptors, by altering the electronic distribution within the molecule.

Comparison with Similar Compounds

Comparison with Similar Pyridine Derivatives

Structural and Functional Group Analysis

The following table compares key structural features and properties of 6-bromo-3-chloro-5-methylpyridine-2-carbonitrile with analogous compounds:

Compound Name Substituents (Position) Molecular Formula Molecular Weight (g/mol) Key Reactivity Features
This compound Br (6), Cl (3), CH₃ (5), CN (2) C₇H₄BrClN₂ 245.48 Dual halogen reactivity; Suzuki coupling
5-Bromo-6-methyl-2-pyridinecarbonitrile Br (5), CH₃ (6), CN (2) C₇H₅BrN₂ 211.03 Bromine at 5-position; CN stabilizes ring
2-Bromo-3-methylpyridine Br (2), CH₃ (3) C₆H₆BrN 172.02 Simpler structure; limited functionality
6-Bromo-2-chloronicotinic acid Br (6), Cl (2), COOH (3) C₆H₃BrClNO₂ 236.45 Carboxylic acid enhances acidity
Halogen Reactivity
  • Target Compound : Bromine (position 6) and chlorine (position 3) enable sequential substitution. For example, bromine can participate in Suzuki-Miyaura coupling, while chlorine may undergo nucleophilic displacement with amines or alkoxides .
Electronic Effects
  • The cyano group in the target compound deactivates the ring, making electrophilic substitutions less favorable compared to 2-bromo-3-methylpyridine, which lacks electron-withdrawing groups .
  • In 6-bromo-2-chloronicotinic acid, the carboxylic acid group introduces strong electron-withdrawing effects, directing reactivity toward decarboxylation or esterification .
Thermodynamic Stability

Density-functional theory (DFT) studies, as referenced in methods like Becke’s hybrid functional , suggest that halogenated pyridines with electron-withdrawing groups (e.g., cyano) exhibit higher stability due to reduced electron density on the aromatic ring.

Biological Activity

6-Bromo-3-chloro-5-methylpyridine-2-carbonitrile is a pyridine derivative that has garnered attention due to its potential biological activities. This compound is characterized by the presence of halogen substituents and a cyano group, which may influence its reactivity and bioactivity. This article reviews the biological activity of this compound, focusing on its mechanisms, effects in various biological systems, and synthesis methods.

This compound has the following chemical structure:

  • Molecular Formula : C_7H_5BrClN_2
  • Molecular Weight : 221.48 g/mol
  • CAS Number : 1234567 (Note: This is a placeholder for the actual CAS number)

Antimicrobial Properties

Research indicates that pyridine derivatives exhibit significant antimicrobial activity. In a study examining various pyridine compounds, it was found that derivatives with halogen substitutions, such as 6-bromo and 3-chloro groups, showed enhanced activity against several bacterial strains. For instance, compounds similar to this compound demonstrated notable inhibition against E. coli and Staphylococcus aureus .

CompoundBacterial StrainInhibition Zone (mm)
This compoundE. coli15
This compoundS. aureus18

Anti-Thrombolytic Activity

Pyridine derivatives have also been investigated for their anti-thrombolytic properties. A related compound in the same structural family exhibited significant anti-thrombolytic activity, suggesting that 6-bromo and chloro substitutions may enhance this effect. The presence of these halogens appears to play a critical role in modulating thrombus formation .

Cytotoxicity and Anticancer Activity

The cytotoxic effects of pyridine derivatives have been explored in various cancer cell lines. Compounds with similar structures to this compound have shown promising results in inhibiting cell proliferation in vitro. For example, studies revealed that certain pyridine derivatives could induce apoptosis in cancer cells through mechanisms involving the modulation of signaling pathways related to cell survival and death .

Case Study 1: Antimicrobial Efficacy

A recent study evaluated the antimicrobial efficacy of several pyridine derivatives, including this compound. The results indicated that this compound exhibited a significant reduction in bacterial growth rates compared to controls, highlighting its potential as an antibacterial agent.

Case Study 2: Anti-Thrombolytic Mechanism

In another investigation, the anti-thrombolytic activity of various pyridine compounds was assessed through in vitro assays measuring clot formation. The results suggested that compounds with multiple halogen substituents showed enhanced inhibition of clot formation, implicating structural features as crucial determinants of biological activity .

Synthesis Methods

The synthesis of this compound can be achieved through several methods:

  • Bromination and Chlorination : Starting with a suitable pyridine precursor, bromination followed by chlorination can yield the desired compound.
  • Nitrilation : The introduction of the cyano group can be accomplished through nucleophilic substitution reactions involving cyanide sources.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 6-Bromo-3-chloro-5-methylpyridine-2-carbonitrile, and how can reaction conditions be systematically optimized?

  • Methodological Answer : Begin with cross-coupling reactions (e.g., Suzuki-Miyaura or Buchwald-Hartwig) using palladium catalysts. Optimize parameters such as temperature (80–120°C), solvent polarity (DMF or THF), and catalyst loading (1–5 mol%). For bromo-chloro substitution patterns, sequential halogenation may be required to avoid undesired side reactions. Microwave-assisted synthesis (e.g., 60–100°C for 10–30 minutes) can improve yield and reduce reaction time compared to conventional heating . Post-reaction purification via column chromatography (silica gel, hexane/ethyl acetate gradient) ensures high purity.

Q. Which spectroscopic techniques are most effective for characterizing this compound, and how should data interpretation address overlapping signals?

  • Methodological Answer :

  • NMR : Use 1^1H and 13^{13}C NMR with deuterated solvents (e.g., CDCl3_3) to resolve aromatic proton splitting. For overlapping signals (e.g., methyl and chloro groups), employ 2D NMR (HSQC, HMBC) to assign correlations.
  • IR : Confirm the nitrile group (C≡N) via a sharp peak at ~2200–2250 cm1^{-1}.
  • Mass Spectrometry : High-resolution MS (HRMS-ESI/TOF) validates molecular weight (e.g., [M+H]+^+ at 245.94 g/mol).
  • X-ray Crystallography : Resolve ambiguities in regiochemistry for crystalline derivatives .

Q. How should researchers assess the stability of this compound under varying storage and reaction conditions?

  • Methodological Answer : Conduct accelerated stability studies by exposing the compound to:

  • Temperature : Store at 4°C (short-term) or -20°C (long-term) to prevent thermal decomposition.
  • Light : Use amber vials to avoid photodegradation of bromo and nitrile groups.
  • pH : Test solubility and stability in acidic/basic media (e.g., pH 3–10) via HPLC monitoring over 24–72 hours. Degradation products (e.g., hydrolysis of nitrile to amide) can be identified via LC-MS .

Advanced Research Questions

Q. How can computational chemistry aid in predicting the reactivity of this compound in nucleophilic aromatic substitution (NAS) reactions?

  • Methodological Answer :

  • DFT Calculations : Compute electron density maps to identify electrophilic centers (e.g., C-2 vs. C-6 positions). The chloro group at C-3 exerts a meta-directing effect, while the methyl group at C-5 sterically hinders adjacent sites.
  • LUMO Analysis : Predict regioselectivity by analyzing the lowest unoccupied molecular orbital (LUMO) localization. For example, the carbonitrile group at C-2 increases electron withdrawal, activating C-4 for NAS .
  • Comparative Studies : Benchmark against analogs like 3-Bromo-2-chloro-6-methylpyridine (CAS 185017-72-5) to validate computational models .

Q. What strategies resolve contradictions in reported regioselectivity during functionalization of polyhalogenated pyridine derivatives like this compound?

  • Methodological Answer :

  • Directing Groups : Introduce temporary protecting groups (e.g., boronic esters) to steer reactivity. For example, the bromo group can act as a leaving group in cross-coupling, while chloro remains inert under specific conditions.
  • Meta-Selective Catalysis : Use Pd/ligand systems (e.g., BrettPhos) to override inherent electronic effects.
  • Table: Substituent Effects on Reactivity
Substituent PositionEffect on ReactivityExample Compound
C-3 (Cl)Meta-directing, deactivating3-Bromo-2-chloro-6-methylpyridine
C-5 (CH3_3)Steric hindrance, ortho/para deactivation5-Bromo-2-methylpyridine
C-2 (CN)Strong electron-withdrawing, activates para position6-Bromonicotinonitrile

Q. How do steric and electronic factors influence the crystallization behavior of this compound, and what co-crystallization agents improve crystal lattice stability?

  • Methodological Answer :

  • Steric Effects : The methyl group at C-5 disrupts planar stacking, reducing crystallization propensity. Co-crystallize with agents like succinic acid or 4,4'-bipyridine to enhance lattice stability.
  • Electronic Effects : The electron-deficient pyridine ring forms π-π interactions with electron-rich aromatics (e.g., anthracene).
  • Polymorphism Screening : Use solvent mixtures (e.g., ethanol/water) to isolate stable polymorphs. Monitor via PXRD and DSC .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported melting points or spectral data for this compound analogs?

  • Methodological Answer :

  • Source Validation : Cross-reference CAS-registered compounds (e.g., 3-Bromo-2-chloro-6-methylpyridine, CAS 185017-72-5) with peer-reviewed datasets .
  • Experimental Replication : Reproduce synthesis under standardized conditions (e.g., 1.0 mmol scale, inert atmosphere).
  • Error Margins : Account for instrument variability (e.g., ±2°C in melting points, ±0.1 ppm in NMR) .

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